2-Methoxy-4-(trifluoromethyl)phenylacetonitrile

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound bears the official IUPAC name 2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile, which systematically describes the substitution pattern on the aromatic ring and the nature of the side chain. This nomenclature clearly indicates the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with an acetonitrile group attached to the benzene ring.

The compound is registered under Chemical Abstracts Service number 1017779-20-2, providing a unique identifier for database searches and chemical procurement. Additional systematic identifiers include the molecular formula C₁₀H₈F₃NO and a molecular weight of 215.17 grams per mole. The International Chemical Identifier key UYCNAZIBJNOIEY-UHFFFAOYSA-N serves as a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation COc1cc(ccc1CC#N)C(F)(F)F provides a linear representation of the molecular structure that facilitates electronic database storage and retrieval.

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile |

| CAS Number | 1017779-20-2 |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| InChI Key | UYCNAZIBJNOIEY-UHFFFAOYSA-N |

| SMILES | COc1cc(ccc1CC#N)C(F)(F)F |

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement within this compound crystals. The crystallographic analysis reveals precise bond lengths, bond angles, and spatial orientations of functional groups that are crucial for understanding the compound's molecular geometry. Single-crystal X-ray diffraction studies utilize monochromatic X-rays, typically with copper or molybdenum radiation, to generate diffraction patterns that reflect the electron density distribution within the crystal lattice.

The crystalline structure of compounds containing trifluoromethyl groups often exhibits unique packing arrangements due to the substantial steric bulk and electronic effects of the CF₃ moiety. X-ray crystallographic data collection involves mounting crystals larger than 0.1 millimeters in all dimensions on a goniometer system that allows precise rotation and positioning within the X-ray beam. The data collection process typically requires multiple datasets covering complete rotational ranges to ensure adequate sampling of reciprocal space.

The refinement of crystal structures involves computational techniques that optimize atomic positions against experimental diffraction intensities. For this compound, the crystallographic analysis would reveal the planarity of the aromatic ring system and the orientation of substituent groups relative to the benzene plane. The trifluoromethyl group orientation and the acetonitrile side chain conformation provide critical insights into intramolecular interactions and crystal packing forces.

Vibrational Spectral Analysis (Fourier Transform Infrared/Raman) of Functional Groups

The vibrational spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The nitrile functional group exhibits an intense and sharp carbon-nitrogen triple bond stretching vibration near 2200 wavenumbers, which serves as a diagnostic marker for the presence of the acetonitrile moiety. For aromatic nitriles such as this compound, the carbon-nitrogen stretching frequency appears between 2240 and 2220 wavenumbers due to conjugation effects that weaken the triple bond and lower its vibrational frequency compared to saturated nitriles.

The trifluoromethyl group contributes distinctive absorption patterns in the infrared spectrum, particularly in the carbon-fluorine stretching region between 1100 and 1200 wavenumbers. These vibrations appear as intense doublets corresponding to antisymmetric and symmetric carbon-fluorine stretching modes of the CF₃ group. The high electronegativity of fluorine atoms results in highly polar carbon-fluorine bonds that exhibit strong infrared absorption intensities. The specific frequencies of these modes depend on the chemical environment of the trifluoromethyl group and its interaction with adjacent aromatic substituents.

The aromatic carbon-hydrogen stretching vibrations occur in the region between 3000 and 3100 wavenumbers, distinguishing aromatic compounds from aliphatic molecules that show carbon-hydrogen stretches below 3000 wavenumbers. The aromatic ring exhibits characteristic carbon-carbon stretching vibrations in two distinct regions: 1600-1585 wavenumbers and 1500-1400 wavenumbers. The methoxy group contributes carbon-hydrogen stretching absorptions from the methyl portion and carbon-oxygen stretching vibrations that provide additional structural confirmation.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2240-2220 | Strong, sharp | Aromatic nitrile |

| Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring |

| CF₃ antisymmetric stretch | 1180-1200 | Very strong | Trifluoromethyl |

| CF₃ symmetric stretch | 1100-1130 | Very strong | Trifluoromethyl |

| Aromatic C=C stretch | 1600-1585, 1500-1400 | Medium | Benzene ring |

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of nuclei within this compound. Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical shifts, coupling patterns, and integration ratios of hydrogen atoms in different molecular environments. The aromatic protons on the substituted benzene ring appear in the downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts depending on the electronic effects of the methoxy and trifluoromethyl substituents.

The methoxy group protons typically resonate as a singlet around 3.8 parts per million, reflecting the isolated nature of the methyl group attached to oxygen. The acetonitrile methylene protons appear as a singlet in the region of 3.5-4.0 parts per million, shifted downfield due to the electron-withdrawing effect of the adjacent nitrile group. The absence of coupling for these protons confirms their location as a methylene group attached directly to the aromatic ring without adjacent hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The nitrile carbon appears significantly downfield around 115-120 parts per million due to the triple bond character and electronegative nitrogen atom. The aromatic carbon atoms exhibit chemical shifts between 110 and 160 parts per million, with specific values influenced by the substitution pattern and electronic effects of the functional groups. The trifluoromethyl carbon shows characteristic splitting patterns due to coupling with fluorine nuclei, appearing as a quartet in the region of 120-130 parts per million.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a particularly sensitive probe for the trifluoromethyl group environment. The three fluorine atoms in the CF₃ group typically resonate as a single peak around -62 parts per million, with the exact chemical shift depending on the electronic environment provided by the aromatic ring and other substituents. The chemical shift of fluorine nuclei is highly sensitive to changes in the molecular environment, making Fluorine-19 Nuclear Magnetic Resonance a valuable tool for structural confirmation and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular weight of the intact compound. The presence of fluorine atoms in the trifluoromethyl group creates distinctive isotope patterns that aid in molecular formula confirmation, as fluorine exists as a single stable isotope.

Common fragmentation pathways for this compound involve the loss of neutral molecules or radicals that correspond to specific functional groups. The loss of the methoxy group (31 mass units) represents a typical fragmentation pathway for methoxy-substituted aromatic compounds, generating a fragment ion at mass-to-charge ratio 184. The trifluoromethyl group may undergo fragmentation through the loss of fluorine atoms or the entire CF₃ group (69 mass units), producing characteristic fragment ions that confirm the presence of this substituent.

The acetonitrile side chain contributes to fragmentation patterns through the formation of benzylic carbocations and the potential loss of hydrogen cyanide (27 mass units). The aromatic ring system tends to stabilize positive charges, leading to the formation of substituted tropylium ions and other aromatic fragment ions. The combination of electron-donating methoxy and electron-withdrawing trifluoromethyl substituents creates unique electronic environments that influence the relative stability and abundance of various fragment ions.

| Fragment m/z | Neutral Loss | Assignment |

|---|---|---|

| 215 | - | Molecular ion [M]⁺ |

| 184 | 31 | Loss of OCH₃ |

| 146 | 69 | Loss of CF₃ |

| 188 | 27 | Loss of HCN |

| 158 | 57 | Loss of C₂H₃N |

The mass spectrometric fragmentation patterns provide valuable structural confirmation and can distinguish between positional isomers of methoxy-trifluoromethyl-phenylacetonitrile compounds. The relative intensities of fragment ions reflect the thermodynamic stability of the resulting carbocations and the kinetics of specific fragmentation pathways under the ionization conditions employed.

Eigenschaften

IUPAC Name |

2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNAZIBJNOIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Methoxy-4-(trifluoromethyl)phenylacetonitrile, with the CAS number 1017779-20-2, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C10H8F3NO

- Molecular Weight : 215.17 g/mol

- IUPAC Name : 2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile

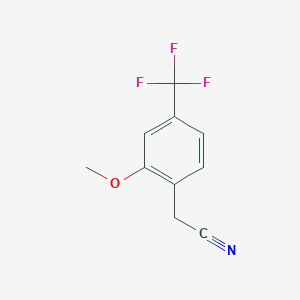

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can lead to improved biological activity.

The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and enzyme inhibition. The trifluoromethyl group can significantly influence the binding affinity of the compound to various biological targets, enhancing its efficacy.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In a study examining various derivatives, it was found that the presence of a trifluoromethyl group increased the potency against certain bacterial strains compared to non-fluorinated analogs .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Studies

- Study on Neurotransmitter Uptake : A study published in MDPI highlighted that compounds with a trifluoromethyl group showed increased inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

- Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines, this compound demonstrated significant growth inhibition, particularly in breast and lung cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 3-Trifluoromethylphenylacetic acid | Structure | Moderate Antimicrobial |

| Trifluoroacetophenone | Structure | Weak Anticancer |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table compares 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile with key analogs, emphasizing substituent positions and functional groups:

Physical Properties and Stability

- Boiling Points : While exact data for the target compound is unavailable, analogs like 4-Chloro-2-(trifluoromethyl)phenylacetonitrile have a boiling point of 234.8°C , suggesting similar thermal stability for the target.

- Density : The target compound’s density is likely comparable to its chloro analog (~1.36 g/cm³), though this remains unverified.

Vorbereitungsmethoden

General Synthetic Strategies

The preparation of 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile generally involves the introduction of the acetonitrile side chain onto a suitably substituted aromatic ring bearing the methoxy and trifluoromethyl groups. Two main synthetic approaches are commonly reported:

Preparation via Nucleophilic Substitution of Benzyl Halides

A classic and widely used method involves the reaction of a benzyl bromide derivative bearing the 2-methoxy and 4-trifluoromethyl substituents with a cyanide ion source such as potassium cyanide (KCN). The reaction typically proceeds under reflux in a mixed solvent system of ethanol and water.

| Reagents | Amounts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)benzyl bromide | Stoichiometric amount | Ethanol/water | Reflux (~78°C) | 15-24 hours | Moderate to high (variable) |

Mechanism: The cyanide ion performs nucleophilic substitution on the benzylic bromide carbon, displacing bromide and forming the phenylacetonitrile derivative.

Purification: After completion, the reaction mixture is diluted with water, extracted with an organic solvent such as ether or ethyl acetate, dried over anhydrous salts (e.g., potassium carbonate), and purified by distillation or recrystallization.

Research Notes: This method is straightforward and scalable but requires careful handling of toxic cyanide reagents and control of reaction time to minimize side reactions.

Multi-Step Synthesis via Aminobenzyl Cyanide Intermediates

A more sophisticated and environmentally considerate method reported in patent literature involves starting from p-aminophenylacetonitrile derivatives, which undergo trifluoromethylation, diazotization, and reduction reactions to yield trifluoromethyl-substituted phenylacetonitriles.

| Step | Reaction Details | Conditions & Reagents | Outcome/Intermediate |

|---|---|---|---|

| 1. Trifluoromethylation | p-Aminophenylacetonitrile reacts with sodium trifluoromethanesulfinate and tert-butyl peroxide | Stirring at 15-20°C for 4 hours | Intermediate: 3-trifluoromethyl-4-aminophenylacetonitrile (ethyl acetate solution) |

| 2. Diazotization | Concentrated sulfuric acid and sodium nitrite added dropwise under cooling (0 to 5°C) | Formation of diazonium salt | Diazonium salt intermediate |

| 3. Reduction | Hypophosphorous acid added dropwise at 10-20°C, followed by extraction with vinyl acetate monomer | Stirring for 1 hour, solvent recovery, vacuum distillation | Final product: m-trifluoromethyl benzyl cyanide |

| Embodiment | p-Aminophenylacetonitrile (g) | Sodium trifluoromethanesulfinate (g) | tert-Butyl peroxide (g) | Product Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 4 | 33 | 78 | 45 | 78.9 | Vacuum rectification |

| 5 | 33 | 58.5 | 45 | 54.5 | Vacuum rectification |

This method is noted for its higher selectivity and environmental benefits due to milder conditions and controlled reagent use.

Preparation via Condensation of Substituted Benzaldehydes

Another approach involves the condensation of 2-methoxy-4-(trifluoromethyl)benzaldehyde with cyanide sources under basic conditions to form the phenylacetonitrile.

- Base: Sodium cyanide (NaCN), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)

- Solvent: Ethanol or methanol

- Temperature: Elevated temperatures (50–100°C)

- Reaction time: Several hours to completion

This method allows direct formation of the nitrile group from aldehyde precursors but requires careful control of reaction parameters to avoid side reactions such as polymerization or over-oxidation.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Methoxy-4-(trifluoromethyl)benzyl bromide | Potassium cyanide (KCN) | SN2 substitution | Simple, direct | Toxic cyanide handling, long reflux |

| Multi-step via aminobenzyl cyanide | p-Aminophenylacetonitrile | Sodium trifluoromethanesulfinate, tert-butyl peroxide, hypophosphorous acid | Trifluoromethylation, diazotization, reduction | High selectivity, environmentally friendly | More steps, requires intermediate isolation |

| Condensation of benzaldehyde | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | Sodium cyanide, base | Nucleophilic addition/elimination | Direct from aldehyde | Sensitive to reaction conditions |

Research Findings and Optimization Notes

Reaction Yields: The multi-step method reported in patent CN104447402A achieves yields up to 78.9%, demonstrating good efficiency when reaction parameters such as temperature and reagent stoichiometry are optimized.

Reaction Monitoring: Techniques such as TLC, HPLC, and NMR are crucial for monitoring intermediate formation and completion of each step, especially in multi-step syntheses.

Purification: Vacuum distillation under reduced pressure is effective for isolating the final product with high purity, minimizing thermal decomposition.

Environmental Considerations: The trifluoromethylation via sodium trifluoromethanesulfinate and tert-butyl peroxide is preferred over traditional methods using toxic trifluoromethyl halides due to safer reagent profiles and milder conditions.

Data Table: Typical Reaction Parameters for Multi-Step Method

| Step | Reagents & Amounts | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Trifluoromethylation | p-Aminophenylacetonitrile (33 g, 0.25 mol), Sodium trifluoromethanesulfinate (58.5-78 g), tert-butyl peroxide (45 g) | 15-20 | 4 | Stirred in flask, ethyl acetate extraction |

| Diazotization | Sulfuric acid (62.5-75 g), Sodium nitrite (129.4 g, 20% aqueous) | 0 to 5 | 0.5 | Dropwise addition under cooling |

| Reduction | Hypophosphorous acid (33-66 g, 50%) | 10-20 | 1 | Vinyl acetate extraction, vacuum distillation |

Q & A

Q. What are the recommended synthesis routes and purification strategies for 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or Friedel-Crafts acylation, depending on precursor availability. For example:

- Nitrile Formation: React 4-methoxy-3-(trifluoromethyl)benzyl chloride with a cyanide source (e.g., NaCN) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification: Use fractional distillation (bp >250°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H NMR (CDCl₃) should show peaks for methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 1.2–1.5 ppm), and nitrile-adjacent protons (δ 2.5–3.0 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 245.08 (C₁₁H₁₀F₃NO).

- IR Spectroscopy: Key bands include C≡N stretch (~2240 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to volatile byproducts .

- Storage: Store below 25°C in airtight, amber glass containers to prevent photodegradation. Avoid contact with strong oxidizers (e.g., peroxides) .

- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. nitrile participation) .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for pathways like nucleophilic additions .

- In Situ Spectroscopy: Use FTIR or Raman to monitor intermediate formation during reactions (e.g., nitrile conversion to amides) .

Q. What computational strategies optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways and identify low-energy intermediates .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .

- Parameter Table for DFT Optimization:

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (acetonitrile) |

| Convergence Criteria | Energy ≤ 1e⁻⁶ Hartree |

Q. How should contradictory data in literature (e.g., conflicting catalytic yields) be resolved?

Methodological Answer:

- Systematic Reproducibility Tests: Vary parameters (e.g., catalyst loading, solvent purity) while controlling humidity and oxygen levels .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. For example, discrepancies in yields may arise from unaccounted trace water in solvents .

- Feedback Loops: Integrate experimental results with computational models to refine hypotheses (e.g., ICReDD’s approach of cycling data between computation and experiment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.